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Foundational

A Guide to the Calculation and Significance of Molecular Weight and Exact Mass for N,3,5-Trimethylbenzene-1-sulfonamide

Introduction: Beyond a Single Number In the realms of analytical chemistry, drug discovery, and materials science, the precise characterization of a molecule is paramount. N,3,5-Trimethylbenzene-1-sulfonamide, a substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond a Single Number

In the realms of analytical chemistry, drug discovery, and materials science, the precise characterization of a molecule is paramount. N,3,5-Trimethylbenzene-1-sulfonamide, a substituted aromatic sulfonamide, serves as an exemplary model for exploring two fundamental, yet often confused, molecular attributes: Molecular Weight and Exact Mass . While seemingly interchangeable, these two values are derived from different principles and serve distinct, critical purposes.

This guide provides an in-depth exploration of the theoretical underpinnings, calculation methodologies, and practical implications of both molecular weight and exact mass, using N,3,5-Trimethylbenzene-1-sulfonamide as our case study. For researchers, understanding this distinction is not merely academic; it is essential for the accurate preparation of solutions, the unambiguous identification of compounds via mass spectrometry, and the successful structural elucidation of novel chemical entities.[1]

Foundational Concepts: Defining Mass in Chemistry

Before proceeding to calculations, it is crucial to establish a firm understanding of the concepts.

Molecular Weight (Average Molecular Mass)

Molecular weight, more accurately termed "average molecular mass," represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[2] The calculation uses the standard atomic weights found on the periodic table, which are themselves weighted averages of the masses of all naturally occurring isotopes of an element.[3] This value is indispensable for stoichiometric calculations, such as preparing a solution of a specific molarity, where bulk material properties are key.[4][]

Exact Mass (Monoisotopic Mass)

In contrast, exact mass is the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[6][7] It is a theoretical value that does not account for the natural distribution of heavier isotopes.[8] This monoisotopic mass is the value of primary interest in high-resolution mass spectrometry (HRMS), where instruments possess sufficient resolving power to distinguish between molecules with the same nominal mass but different elemental compositions.[7][9]

Calculating Mass for N,3,5-Trimethylbenzene-1-sulfonamide

The first step in any calculation is to determine the correct molecular formula. The name N,3,5-Trimethylbenzene-1-sulfonamide describes a benzene ring substituted at position 1 with a sulfonamide group, and at positions 3 and 5 with methyl groups. A third methyl group is attached to the nitrogen atom of the sulfonamide group.

This structure yields the molecular formula: C₉H₁₃NO₂S .[10]

Molecular Weight Calculation

To calculate the molecular weight, we sum the average atomic weights of each atom in the formula.[11] These standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC).[12]

ElementSymbolQuantity (n)Standard Atomic Weight ( g/mol )Total Weight (n × Atomic Weight)
CarbonC912.011108.099
HydrogenH131.00813.104
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS132.0632.06
Total Molecular Weight ( g/mol ) 199.268

Note: Standard atomic weights from IUPAC are used for this calculation. Minor variations in the last decimal place may exist depending on the source and year of publication.

Exact Mass Calculation

For the exact mass calculation, we sum the masses of the most abundant stable isotope for each element.[6][7]

ElementSymbolQuantity (n)Most Abundant IsotopeMonoisotopic Mass (Da)Total Mass (n × Isotopic Mass)
CarbonC9¹²C12.000000108.000000
HydrogenH13¹H1.00782513.101725
NitrogenN1¹⁴N14.00307414.003074
OxygenO2¹⁶O15.99491531.989830
SulfurS1³²S31.97207131.972071
Total Exact Mass (Da) 199.066700

Source for monoisotopic masses: Michigan State University Department of Chemistry.[13]

Experimental Verification with High-Resolution Mass Spectrometry (HRMS)

While these values can be calculated theoretically, their experimental confirmation is a cornerstone of modern analytical chemistry. High-resolution mass spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound.[14]

Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to four or more decimal places, providing mass accuracy often within 5 parts per million (ppm).[14][15] This precision allows researchers to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas) and provides high confidence in assigning a molecular formula to an unknown signal.[16][17]

The experimental workflow involves ionizing the sample (e.g., via electrospray ionization, ESI), separating the ions by their m/z ratio in a high-resolution mass analyzer, and detecting them. The resulting mass spectrum will show a peak for the ionized molecule (e.g., [M+H]⁺) at an m/z value that corresponds directly to its exact mass.

HRMS_Workflow cluster_sample Sample Preparation cluster_ms High-Resolution Mass Spectrometry cluster_data Data Analysis Sample N,3,5-Trimethylbenzene-1-sulfonamide in solution Ion_Source Ionization Source (e.g., ESI) Sample->Ion_Source Introduction Mass_Analyzer Mass Analyzer (e.g., Orbitrap, TOF) Ion_Source->Mass_Analyzer Ion Generation [M+H]⁺ Detector Detector Mass_Analyzer->Detector m/z Separation Data_System Data System Detector->Data_System Signal Acquisition Formula_Confirmation Formula Confirmation Data_System->Formula_Confirmation Compare Experimental m/z (e.g., 199.0667) vs. Theoretical m/z

Caption: Workflow for Experimental Verification of Exact Mass via HRMS.

Practical Significance in Research and Drug Development

The distinction between molecular weight and exact mass has profound implications across the drug development pipeline.

  • Drug Discovery & Synthesis: Chemists rely on molecular weight for routine synthesis and purification work, ensuring correct stoichiometry in reactions. However, when confirming the identity of a newly synthesized compound, exact mass from HRMS is the gold standard, verifying that the correct elemental composition has been achieved.[1]

  • Metabolite Identification: In preclinical and clinical studies, identifying drug metabolites is crucial for understanding a drug's safety and efficacy.[18] HRMS is used to detect and identify these metabolites, often present at low concentrations in complex biological matrices. The accurate mass data allows researchers to propose molecular formulas for unknown metabolites, a critical first step in their structural elucidation.[19]

  • Quality Control (QC): In pharmaceutical manufacturing, molecular weight is used for preparing bulk formulations. However, HRMS and its ability to measure exact mass are vital for identifying trace impurities and degradation products, ensuring the purity and stability of the final drug product.[1]

Conclusion

For N,3,5-Trimethylbenzene-1-sulfonamide, the molecular weight (199.268 g/mol ) is the practical value for gravimetric and stoichiometric purposes in the lab. In contrast, its exact mass (199.066700 Da) is the high-precision value essential for its unambiguous identification and characterization using modern analytical techniques.

For scientists and researchers, a thorough grasp of both concepts is not optional. It is fundamental to ensuring the integrity of experimental data, from the synthesis bench to clinical trials. The ability to calculate these values correctly and, more importantly, to understand their appropriate application, is a hallmark of scientific rigor and a prerequisite for innovation in drug development and beyond.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? (n.d.). MtoZ Biolabs. Retrieved from [Link]

  • High-Resolution Mass Spectrometry - Organic Chemistry. (2025, August 15). Fiveable. Retrieved from [Link]

  • Molecular Formula Identification using High Resolution Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Molecular Weight Calculation. (n.d.). Carnegie Mellon University, Leonard Gelfand Center. Retrieved from [Link]

  • High Resolution Mass Spectrometry (Edexcel International A Level (IAL) Chemistry): Revision Note. (2025, January 8). Save My Exams. Retrieved from [Link]

  • Exact Masses & Isotope Abundance Ratios. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Calculating Exact Masses. (2026, February 23). University of Missouri, Mass Spectrometry Facility. Retrieved from [Link]

  • N-(3,5-Dimethyl-phen-yl)benzene-sulfonamide. (2009, November 28). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3225. Retrieved from [Link]

  • Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. (2026, March 13). Spectroscopy Online. Retrieved from [Link]

  • High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone. Retrieved from [Link]

  • How to calculate molecular mass and molecular weight? (2022, August 8). YouTube. Retrieved from [Link]

  • Exact mass calculater. (n.d.). St. Olaf College. Retrieved from [Link]

  • High Resolution Mass Spectrometry for Drug Discovery and Developm. (n.d.). Longdom Publishing SL. Retrieved from [Link]

  • Exploiting the Power of Full-Scan Exact Mass for Quantitative Bioanalysis in the Drug Discovery Laboratory. (n.d.). Waters Corporation. Retrieved from [Link]

  • Accurate Mass. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Monoisotopic mass. (n.d.). Wikipedia. Retrieved from [Link]

  • Exact Mass Calculator, Single Isotope Version. (n.d.). Scientific Instrument Services. Retrieved from [Link]

  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma. Retrieved from [Link]

  • How To Calculate The Molar Mass of a Compound - Quick & Easy! (2017, August 9). YouTube. Retrieved from [Link]

  • Monoisotopic and Average Mass. (2005, June 27). IonSource. Retrieved from [Link]

  • Monoisotopic elements. (n.d.). IUPAC Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078. Retrieved from [Link]

  • Atomic weights of the elements. Review 2000 (IUPAC Technical Report). (n.d.). Pure and Applied Chemistry. Retrieved from [Link]

  • Atomic Weights of the Elements 1987. (2009, October 15). Standard Reference Data. Retrieved from [Link]

  • Monoisotopic Mass? (2021, December 10). ResearchGate. Retrieved from [Link]

  • Standard atomic weights of the elements 2020 (IUPAC Technical Report). (n.d.). OSTI.GOV. Retrieved from [Link]

Sources

Exploratory

Solubility profile of N,3,5-Trimethylbenzene-1-sulfonamide in aqueous buffers

An In-Depth Technical Guide to the Solubility Profile of N,3,5-Trimethylbenzene-1-sulfonamide in Aqueous Buffers Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of N,3,5-Trimethylbenzene-1-sulfonamide in Aqueous Buffers

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility profile of N,3,5-Trimethylbenzene-1-sulfonamide, a weakly acidic compound, in various aqueous buffers. We delve into the theoretical underpinnings of pH-dependent solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and offer a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a marketed therapeutic, its physicochemical properties dictate its performance at nearly every stage. Among these, aqueous solubility is a cornerstone property, profoundly influencing absorption, distribution, metabolism, and excretion (ADME). Poor solubility can lead to low and erratic bioavailability, hindering the development of otherwise promising compounds.[1]

N,3,5-Trimethylbenzene-1-sulfonamide belongs to the sulfonamide class of compounds. The acidic nature of the sulfonamide proton means its overall solubility is highly dependent on the pH of the surrounding aqueous environment.[2][3] Therefore, a thorough understanding of its solubility profile across the physiological pH range (approximately 1.2 to 6.8) is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to support biopharmaceutical classification and to ensure consistent product performance.[4][5] This guide will provide the scientific rationale and practical steps to robustly determine this critical parameter.

Theoretical Framework: pH and the Solubility of a Weak Acid

The solubility of an ionizable compound like N,3,5-Trimethylbenzene-1-sulfonamide is governed by the equilibrium between its solid form and its dissolved forms (both ionized and un-ionized). As a weak acid, it can donate a proton from the sulfonamide nitrogen.

The overall or total solubility (S_T) at a given pH is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized (deprotonated) form. The relationship between these species is described by the Henderson-Hasselbalch equation.[6][7]

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • pH is the hydrogen ion concentration of the solution.

  • pKa is the acid dissociation constant of the compound.

  • [A⁻] is the concentration of the ionized (conjugate base) form.

  • [HA] is the concentration of the un-ionized (acid) form.

For a saturated solution, the concentration of the un-ionized form [HA] is constant and equal to its intrinsic solubility, S₀. The total solubility (S_T) can thus be expressed as:

S_T = S₀ + [A⁻]

Combining this with the Henderson-Hasselbalch equation gives the fundamental equation for the pH-solubility profile of a weak acid:

S_T = S₀ (1 + 10^(pH - pKa))

This equation illustrates that when the pH is significantly below the pKa, the total solubility is approximately equal to the intrinsic solubility (S₀). As the pH rises above the pKa, the ionized form predominates, leading to a logarithmic increase in total solubility.[8]

Visualizing the pH-Solubility Relationship

The following diagram illustrates the expected relationship between pH and the solubility of a weak acid like N,3,5-Trimethylbenzene-1-sulfonamide, based on its estimated pKa.

pH_Solubility_Profile Figure 1: pH-Solubility Profile for a Weak Acid cluster_0 Low pH (pH << pKa) cluster_1 pH = pKa cluster_2 High pH (pH >> pKa) low_pH S_T ≈ S₀ (Un-ionized form dominates) at_pKa S_T = 2 * S₀ ([Un-ionized] = [Ionized]) low_pH->at_pKa Increasing pH high_pH S_T > S₀ (Ionized form dominates, Solubility increases) at_pKa->high_pH Increasing pH

Caption: Figure 1: pH-Solubility Profile for a Weak Acid

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug development: kinetic and thermodynamic.

  • Kinetic Solubility: This high-throughput assay measures the solubility of a compound after it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[8][10] It reflects the solubility under non-equilibrium conditions and is useful for early-stage screening.

  • Thermodynamic Solubility: Considered the "gold standard," this method measures the solubility of the solid compound in an aqueous buffer at equilibrium.[11][12] It requires longer incubation times but provides the true equilibrium solubility value, which is critical for formulation development and regulatory submissions.[7]

The shake-flask method is the most common and accepted technique for determining thermodynamic solubility.[3][5]

Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and measurements are accurate.

Materials:

  • N,3,5-Trimethylbenzene-1-sulfonamide (solid powder)

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) prepared according to USP standards.

  • Glass vials with screw caps

  • Orbital shaker or thermomixer capable of maintaining 37 ± 1°C

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UPLC-MS/MS system for quantification

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid N,3,5-Trimethylbenzene-1-sulfonamide to a glass vial. The excess should be visible to ensure a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (typically 37°C for biopharmaceutical relevance) and agitation (e.g., 250 rpm).[11]

  • Time to Equilibrium: Incubate the samples for a sufficient duration to reach equilibrium. A common practice is to sample at multiple time points (e.g., 24 and 48 hours) to confirm that the measured concentration does not change over time.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no particulate matter is carried over, filter the supernatant through a syringe filter (0.22 µm). Causality Note: The choice of a low-binding filter material like PVDF is crucial to prevent loss of the analyte due to adsorption.

  • Sample Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or, for higher sensitivity and specificity, LC-MS/MS method.[4] A standard calibration curve must be prepared using known concentrations of N,3,5-Trimethylbenzene-1-sulfonamide.

  • pH Verification: Measure the pH of the remaining suspension at the end of the experiment to ensure the buffer capacity was not exceeded by the dissolution of the compound.[5]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask thermodynamic solubility protocol.

Shake_Flask_Workflow Figure 2: Shake-Flask Thermodynamic Solubility Workflow start Start: Solid Compound + Aqueous Buffer equilibration 1. Equilibration (e.g., 24-48h at 37°C) Shake-Flask start->equilibration centrifugation 2. Phase Separation (Centrifugation) equilibration->centrifugation filtration 3. Sample Clarification (0.22 µm Syringe Filtration) centrifugation->filtration dilution 4. Dilution (To analytical range) filtration->dilution analysis 5. Quantification (LC-MS/MS) dilution->analysis end End: Solubility Value (µg/mL or µM) analysis->end

Caption: Figure 2: Shake-Flask Thermodynamic Solubility Workflow

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format. The following table provides an illustrative solubility profile for N,3,5-Trimethylbenzene-1-sulfonamide, based on its expected behavior as a very weak acid with an estimated pKa of ~11.5.

Table 1: Illustrative Thermodynamic Solubility of N,3,5-Trimethylbenzene-1-sulfonamide at 37°C

Buffer pHMean Solubility (µg/mL)Standard DeviationPredominant Species
1.25.20.4Un-ionized (HA)
4.55.50.5Un-ionized (HA)
6.85.40.3Un-ionized (HA)
7.45.60.6Un-ionized (HA)
9.06.80.7Un-ionized (HA)

Interpretation of Illustrative Data:

  • Low Intrinsic Solubility (S₀): The data shows low solubility across the physiological pH range of 1.2 to 7.4. This value (approx. 5.5 µg/mL) represents the intrinsic solubility (S₀) of the un-ionized form.

  • Minimal pH-Dependence in Physiological Range: As the estimated pKa (~11.5) is far above the tested physiological pH range, the compound exists almost entirely in its un-ionized, less soluble form. Consequently, solubility does not change significantly between pH 1.2 and 7.4.

  • Onset of Increased Solubility: A slight increase in solubility is noted at pH 9.0, as this pH begins to approach the pKa, leading to a minor but measurable increase in the concentration of the more soluble ionized form. A significant increase would be expected at pH values of 11 and above.

  • Biopharmaceutical Classification System (BCS) Implications: Based on this illustrative data, N,3,5-Trimethylbenzene-1-sulfonamide would likely be classified as a low-solubility compound (BCS Class II or IV), assuming a typical therapeutic dose.[4][11]

Conclusion: A Foundation for Rational Drug Development

Characterizing the aqueous solubility profile of a drug candidate like N,3,5-Trimethylbenzene-1-sulfonamide is a non-negotiable step in modern drug development. By understanding the interplay between its acidic pKa and the pH of the aqueous medium, scientists can predict its behavior in the gastrointestinal tract, guide formulation strategies to enhance bioavailability, and provide critical data for regulatory submissions. The robust shake-flask methodology, when executed with scientific rigor, provides the reliable thermodynamic solubility data necessary to make informed decisions and advance drug candidates with a higher probability of success.

References

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. European Medicines Agency. Available at: [Link]

  • The effect of pH on the solubility of sulphonamides. PubMed. Available at: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

  • pH Dependency in Uptake of Sulfonamides by Bacteria. Pharmacology. Available at: [Link]

  • SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link]

  • Solubility guidelines for candidate drugs (µg/mL). ResearchGate. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicity and Safety Profile of N,3,5-Trimethylbenzene-1-sulfonamide

A Note to the Reader: As a Senior Application Scientist, it is imperative to begin this guide by highlighting a critical aspect of the current state of knowledge. As of the latest literature review, the toxicological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As a Senior Application Scientist, it is imperative to begin this guide by highlighting a critical aspect of the current state of knowledge. As of the latest literature review, the toxicological properties of N,3,5-Trimethylbenzene-1-sulfonamide have not been fully investigated. This guide, therefore, is constructed upon a foundation of expert analysis, drawing from the known toxicological profiles of its constituent chemical moieties: the 1,3,5-trimethylbenzene (mesitylene) group and the benzenesulfonamide core. We will extrapolate potential hazards, outline a robust framework for experimental safety assessment, and provide the causal logic behind these proposed investigations. This document serves as both a summary of what can be inferred and a roadmap for the essential research required to definitively characterize the safety of this compound.

Part 1: Deconstructing the Molecule: A Predictive Toxicological Assessment

The structure of N,3,5-Trimethylbenzene-1-sulfonamide combines two key chemical entities. Understanding the known effects of each provides a logical starting point for predicting the overall toxicological profile.

The 1,3,5-Trimethylbenzene (Mesitylene) Moiety: A Known Irritant and CNS Depressant

1,3,5-Trimethylbenzene, commonly known as mesitylene, is a well-characterized aromatic hydrocarbon.[1] Its primary hazards are associated with its volatility and lipophilicity.

  • Irritation: Mesitylene is a known irritant to the skin, eyes, and respiratory tract.[2][3] Inhalation may cause respiratory irritation.[4]

  • Central Nervous System (CNS) Effects: Vapors may cause drowsiness and dizziness. Symptoms of overexposure can include headache, tiredness, nausea, and vomiting. The substance may have effects on the central nervous system.[3]

  • Flammability: Mesitylene is a flammable liquid and vapor.[4][5]

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects.[4]

The Benzenesulfonamide Core: A Scaffold with Diverse Biological Activity

The benzenesulfonamide group is the foundation for a broad class of sulfonamide drugs, which exhibit a wide spectrum of pharmacological activities.[6][7][8][9] While many are developed for therapeutic benefit, this scaffold is also associated with certain toxicities.

  • Hypersensitivity Reactions: Allergies to sulfonamides are common.[10]

  • Variable Toxicity: The toxicity of benzenesulfonamide derivatives can range from low to moderate, with some causing skin and eye irritation.[11]

  • Potential for Genotoxicity and Cytotoxicity: Studies on various sulfonamide derivatives have indicated potential for genotoxic and cytotoxic effects.[12][13][14]

Integrated Predictive Profile for N,3,5-Trimethylbenzene-1-sulfonamide

Based on the properties of its components, we can hypothesize the following primary toxicological concerns for N,3,5-Trimethylbenzene-1-sulfonamide:

  • Irritancy: High likelihood of being a skin, eye, and respiratory irritant.

  • Neurotoxicity: Potential for CNS depressant effects upon inhalation or significant systemic absorption.

  • Sensitization: Potential for hypersensitivity reactions.

  • Aquatic Toxicity: Likely to be toxic to aquatic organisms.

  • Genotoxicity/Cytotoxicity: A possibility that requires experimental investigation.

Part 2: A Framework for Experimental Safety and Toxicity Assessment

To address the current data gap, a systematic and tiered approach to toxicological testing is essential. The following experimental workflows are designed to provide a comprehensive safety profile for N,3,5-Trimethylbenzene-1-sulfonamide.

Tier 1: Foundational In Vitro and In Silico Assessments

This initial phase focuses on rapid screening assays to identify key areas of concern and guide further testing.

2.1.1 In Silico Modeling: A Predictive First Look

Computational toxicology models can provide initial estimates of toxicity, metabolism, and potential for genotoxicity based on the chemical structure.

Experimental Workflow: In Silico Toxicological Prediction

cluster_input Input Data cluster_models Predictive Models cluster_output Predicted Endpoints Chemical Structure N,3,5-Trimethylbenzene-1-sulfonamide (SMILES or MOL file) DEREK Nexus DEREK Nexus (Genotoxicity & Skin Sensitization) Chemical Structure->DEREK Nexus Sarah Nexus Sarah Nexus (Mutagenicity) Chemical Structure->Sarah Nexus TOPKAT TOPKAT (Acute & Chronic Toxicity) Chemical Structure->TOPKAT Genotoxicity Prediction Genotoxicity Prediction DEREK Nexus->Genotoxicity Prediction Skin Sensitization Potential Skin Sensitization Potential DEREK Nexus->Skin Sensitization Potential Mutagenicity Prediction Mutagenicity Prediction Sarah Nexus->Mutagenicity Prediction Carcinogenicity Prediction Carcinogenicity Prediction TOPKAT->Carcinogenicity Prediction Acute Oral Toxicity (LD50) Acute Oral Toxicity (LD50) TOPKAT->Acute Oral Toxicity (LD50) Aquatic Toxicity (LC50) Aquatic Toxicity (LC50) TOPKAT->Aquatic Toxicity (LC50) cluster_data Experimental Data cluster_analysis Analysis & Interpretation cluster_classification GHS Classification cluster_output Hazard Communication Ames Data Ames Data Weight of Evidence Weight of Evidence Ames Data->Weight of Evidence Cytotoxicity Data Cytotoxicity Data Cytotoxicity Data->Weight of Evidence Acute Toxicity Data Acute Toxicity Data Acute Toxicity Data->Weight of Evidence Irritation Data Irritation Data Irritation Data->Weight of Evidence Health Hazards Health Hazards Weight of Evidence->Health Hazards Environmental Hazards Environmental Hazards Weight of Evidence->Environmental Hazards Safety Data Sheet (SDS) Safety Data Sheet (SDS) Health Hazards->Safety Data Sheet (SDS) Environmental Hazards->Safety Data Sheet (SDS) Handling Procedures Handling Procedures Safety Data Sheet (SDS)->Handling Procedures

Caption: Hazard Classification and Communication Workflow.

Conclusion

While direct toxicological data for N,3,5-Trimethylbenzene-1-sulfonamide is currently lacking, a robust safety profile can be inferred from its constituent parts and systematically established through a tiered experimental approach. The framework presented in this guide provides a scientifically sound pathway for researchers and drug development professionals to characterize the toxicity and ensure the safe handling of this compound. The principles of causality and self-validating experimental systems are paramount in navigating the existing data gaps and moving forward with a clear understanding of the potential risks.

References

  • CPAchem Ltd. (2024, December 19). Safety data sheet: 1,3,5-Trimethylbenzene. Retrieved from [Link]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • NextSDS. (n.d.). 3-acetyl-N-methylbenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Jinli Chemical. (2026, January 9). Benzenesulfonamide: Structure, Properties, and Applications. Retrieved from [Link]

  • Wesołek, A., et al. (2022). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 27(15), 4992.
  • Bouasla, R., et al. (2023). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. Chemistry & biodiversity, 20(9), e202300505.
  • Çelik, T. K., & Çavuşoğlu, D. (2017). Cytotoxic and Genotoxic Evaluation of Some Newly Synthesized Sulfonamide Derivatives. Fresenius Environmental Bulletin, 26(3), 2243-2250.
  • MDPI. (2025, April 18). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1334–1344.
  • International Journal of Pharmaceutical Sciences and Research. (2017, February 15). Sulphonamides: A Pharmaceutical Review. Retrieved from [Link]

  • US EPA. (n.d.). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Retrieved from [Link]

  • PubMed. (2000, July 17). Substituted oxazole benzenesulfonamides as potent human beta3 adrenergic receptor agonists. Retrieved from [Link]

  • Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • PubMed. (1998). Genotoxicity evaluation of trimethylbenzenes. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-5-methylbenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Daikin Chemicals. (2023, March 22). Safety data sheet. Retrieved from [Link]

  • Eurasian Journal of Science and Technology. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • BMC Chemistry. (2024). Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities. Retrieved from [Link]

  • IntechOpen. (2013, January 30). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment?. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • Airgas. (2016, March 16). Safety Data Sheet. Retrieved from [Link]

  • Anzen-site.mhlw.go.jp. (n.d.). 化学物質:1,3,5‐トリメチルベンゼン. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). 1.物質に関する基本的事項 [17]1,3,5-トリメチルベンゼン. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesitylene. Retrieved from [Link]

  • Agilent Technologies. (2015, August 1). Quantification of Potential Genotoxic Impurities in Amlodipine Besylate Using an Agilent GC/Q-TOF System. Retrieved from [Link]

  • Kishida Chemical Co.,Ltd. (n.d.). 1,3,5-トリメチルベンゼン. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of N,3,5-Trimethylbenzene-1-sulfonamide Derivatives: A Comprehensive ADME/Tox Guide

Executive Summary N,3,5-Trimethylbenzene-1-sulfonamide derivatives represent a highly specialized class of small molecules with emerging applications ranging from targeted tumor ablation to enzymatic inhibition. As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,3,5-Trimethylbenzene-1-sulfonamide derivatives represent a highly specialized class of small molecules with emerging applications ranging from targeted tumor ablation to enzymatic inhibition. As a Senior Application Scientist, I frequently observe researchers misapplying classic antibacterial sulfonamide pharmacokinetic (PK) models to these specific derivatives. Unlike classic sulfa drugs (e.g., sulfamethoxazole), which contain a primary aniline amine (N4) that undergoes extensive N-acetylation[1], the N,3,5-trimethylbenzene-1-sulfonamide scaffold lacks this moiety. Instead, its PK profile is dominated by high lipophilicity, extensive plasma protein binding, and cytochrome P450-mediated aliphatic oxidation[2][3].

This whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, providing actionable, self-validating protocols for preclinical evaluation.

Structural Rationale & Physicochemical Drivers

The core structure consists of a benzenesulfonamide ring substituted with two methyl groups at the meta positions (C3 and C5) and a single methyl group on the sulfonamide nitrogen. This specific arrangement dictates its entire biological fate:

  • Lipophilicity ( logP ): The addition of three methyl groups significantly increases the molecule's hydrophobicity compared to unsubstituted benzenesulfonamides. This drives high passive membrane permeability but also results in high plasma protein binding[3].

  • Steric Hindrance: The 3,5-dimethyl configuration sterically shields the aromatic ring from direct oxidation. This structural causality shifts the metabolic liability away from the aromatic core and onto the methyl groups themselves.

Absorption & Distribution

Due to their lipophilic nature, N,3,5-trimethylbenzene-1-sulfonamide derivatives exhibit excellent gastrointestinal absorption. However, their systemic distribution is heavily influenced by their affinity for Human Serum Albumin (HSA).

  • Plasma Protein Binding (PPB): Similar to other lipophilic benzenesulfonamides, the unbound fraction ( fu​ ) is typically less than 1% (>99% bound)[3]. This limits the free drug available for target engagement and slows hepatic clearance, acting as a systemic depot.

  • Volume of Distribution ( Vss​ ): Despite high PPB, the lack of polar functional groups allows the unbound fraction to readily penetrate lipid bilayers, resulting in a moderate-to-high volume of distribution and a multi-phasic elimination profile characterized by extensive tissue distribution[4].

Hepatic Metabolism: The Core Mechanism

The elimination of N,3,5-trimethylbenzene-1-sulfonamide is almost entirely dependent on Phase I hepatic metabolism. In vivo and in vitro studies on analogous toluenesulfonamides demonstrate that clearance is driven by specific CYP450 isoforms, primarily CYP2C9 and CYP3A4 (analogous to rat CYP2C7 and CYP3A2)[2][5].

  • Aryl Methyl Hydroxylation: CYP2C9 predominantly hydroxylates the C3 or C5 methyl groups, forming a hydroxymethyl metabolite. This is the critical rate-limiting step in the molecule's clearance.

  • N-Demethylation: CYP3A4 targets the sulfonamide nitrogen, removing the methyl group to yield a primary sulfonamide.

MetabolicPathway Parent N,3,5-Trimethylbenzene- 1-sulfonamide NDesmethyl N-Demethylated Metabolite Parent->NDesmethyl CYP3A4 Hydroxymethyl Hydroxymethyl Metabolite Parent->Hydroxymethyl CYP2C9 Excretion Renal Excretion NDesmethyl->Excretion Carboxylic Carboxylic Acid Metabolite Hydroxymethyl->Carboxylic Cytosolic Oxidation Carboxylic->Excretion

CYP450-mediated phase I metabolic pathway of N,3,5-trimethylbenzene-1-sulfonamide.

Excretion

Renal clearance of the unchanged parent compound is negligible. The high lipophilicity ensures that any parent drug filtered by the glomerulus is rapidly reabsorbed in the renal tubules. Excretion relies entirely on the hepatic conversion of the parent drug into the more polar hydroxymethyl and carboxylic acid metabolites, which are subsequently cleared via urine[4].

Quantitative Data Summaries

Table 1: Predicted Pharmacokinetic Parameters for N,3,5-Trimethylbenzene-1-sulfonamide

ParameterSymbolEstimated Value RangeCausality / Structural Driver
Plasma Protein Binding fu​ < 1% (Unbound)High lipophilicity of the 3,5-dimethylbenzene core drives albumin affinity[3].
Volume of Distribution Vss​ 1.5 - 3.0 L/kgExtensive tissue penetration due to lack of polar functional groups[4].
Oral Bioavailability %F 60 - 80%Excellent membrane permeability, moderate first-pass extraction.
Elimination Half-Life t1/2​ 2.0 - 4.5 hDependent on CYP2C9/CYP3A4-mediated methyl oxidation rates[3][5].

Table 2: CYP450 Phenotyping & Metabolic Clearances

EnzymeReaction MediatedRelative Contribution
CYP2C9 Aryl methyl hydroxylation (C3/C5)Major (~60%)
CYP3A4 N-demethylationModerate (~30%)
CYP2D6 Aromatic ring hydroxylationMinor (<10%)

Experimental Protocols (Self-Validating Systems)

To rigorously evaluate the PK properties of novel N,3,5-trimethylbenzene-1-sulfonamide derivatives, the following standardized workflows must be employed.

PKWorkflow A Compound Formulation (DMSO/Tween-80) B Caco-2 Permeability (A-B & B-A) A->B C Human Liver Microsomes (Phase I/II Stability) A->C D In Vivo PK (Rodent) (IV & PO Dosing) B->D C->D E LC-MS/MS Bioanalysis D->E F PK Parameter Calculation (WinNonlin) E->F

Standardized high-throughput pharmacokinetic screening workflow for sulfonamides.

Protocol 1: Caco-2 Permeability Assay (Absorption Modeling)

Causality: Caco-2 cells form polarized monolayers that mimic the human intestinal epithelium. We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport to identify efflux transporter liability (e.g., P-glycoprotein).

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm 2 . Culture for 21 days to ensure tight junction formation. Self-Validation: Confirm monolayer integrity via Transepithelial Electrical Resistance (TEER > 250 Ω⋅cm2 ).

  • Dosing Solution: Prepare a 10 µM solution of the derivative in HBSS buffer (pH 7.4). Expert Tip: Due to the compound's lipophilicity, ensure the final DMSO concentration does not exceed 1% to prevent membrane toxicity and artificial permeability enhancement.

  • Incubation: Add the dosing solution to the donor compartment and blank HBSS to the receiver. Incubate at 37°C on an orbital shaker.

  • Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Bioanalysis & Calculation: Quantify via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation: Papp​=C0​×AdQ/dt​ , where dQ/dt is the steady-state appearance rate, C0​ is the initial concentration, and A is the surface area.

Protocol 2: In Vitro Microsomal Stability (Hepatic Clearance)

Causality: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. By measuring the depletion rate of the parent compound, we can calculate intrinsic clearance ( CLint​ ) and predict in vivo hepatic clearance.

  • Master Mix: Combine HLMs (final protein concentration 0.5 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the sulfonamide derivative.

  • Pre-incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation: Always run a minus-NADPH control to rule out chemical instability or non-CYP mediated degradation. Run concurrent positive controls (e.g., Verapamil) to ensure CYP450 enzymatic viability.

  • Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates proteins and halts enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining percentage versus time. The slope ( k ) is used to calculate intrinsic clearance: CLint​=Microsomal Proteink×V​ .

References

  • Pharmacokinetics of Sulfonamides in Man | Karger |1

  • Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide | NCBI | 2

  • Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies | PubMed |5

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors | ACS Pharmacology & Translational Science | 3

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes | PMC | 4

Sources

Protocols & Analytical Methods

Method

Preparation of N,3,5-Trimethylbenzene-1-sulfonamide stock solutions for cell assays

Application Note: Preparation and In Vitro Assay Protocols for N,3,5-Trimethylbenzene-1-sulfonamide Document Revision: March 2026 Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and In Vitro Assay Protocols for N,3,5-Trimethylbenzene-1-sulfonamide

Document Revision: March 2026 Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

N,3,5-Trimethylbenzene-1-sulfonamide is a specialized structural scaffold frequently utilized in pharmacological screening, particularly in the development of enzyme inhibitors and receptor antagonists. Due to the highly hydrophobic nature of its trimethylbenzene core, the compound exhibits negligible aqueous solubility. This application note details a rigorous, self-validating methodology for preparing primary stock solutions and executing downstream in vitro cell assays. By strictly managing solvent parameters, researchers can prevent compound precipitation and eliminate solvent-induced false positives.

Physicochemical Profiling & Mechanistic Rationale

Before initiating reagent preparation, it is critical to understand the physicochemical constraints of the compound ()[1].

Table 1: Physicochemical Properties

ParameterSpecification
CAS Number 1248079-31-3
Molecular Weight 199.27 g/mol
Molecular Formula C9H13NO2S
Primary Solvent 100% Anhydrous Dimethyl Sulfoxide (DMSO)
Storage Conditions Powder: Room Temperature (Desiccated) Stock Solution: -20°C to -80°C (Light Protected)

The Causality of Solvent Selection and Toxicity: Sulfonamides require amphipathic solvents to disrupt their crystalline lattice and achieve homogenous dissolution (2)[2]. DMSO is highly polar, aprotic, and possesses apolar groups, making it the universal standard for this task. However, DMSO readily permeates phospholipid bilayers. At concentrations above 0.1% (v/v), prolonged exposure to DMSO induces significant cellular stress, leading to the cleavage of caspase-3 and PARP-1, which actively triggers apoptotic cell death (3)[3]. In a high-throughput screening environment, this solvent-induced apoptosis manifests as a false-positive result (i.e., apparent drug cytotoxicity). Therefore, strict concentration management below 0.1% is mandatory for reliable data (4)[4].

Pathway HighDMSO High DMSO Exposure (> 0.1% - 5% v/v) Membrane Cell Membrane Disruption & Protein Unfolding HighDMSO->Membrane Amphipathic Interaction Caspase Caspase-3 & PARP-1 Cleavage Membrane->Caspase Cellular Stress Response Apoptosis Apoptotic Cell Death (False Positive Assay Result) Caspase->Apoptosis Execution Phase

Figure 1: Mechanistic pathway of DMSO-induced cytotoxicity leading to assay interference.

Experimental Protocols

Protocol A: Preparation of 10 mM Primary Stock Solution

Do not attempt to dissolve this compound directly in aqueous media or buffers, as it will instantly crash out of solution, ruining the quantitative accuracy of the assay.

  • Equilibration: Bring the sealed vial of N,3,5-Trimethylbenzene-1-sulfonamide powder to room temperature inside a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, degrading the compound and altering its precise molecular weight.

  • Weighing: Accurately weigh 1.99 mg of the compound using a calibrated analytical balance.

  • Primary Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Homogenization: Vortex vigorously for 60 seconds. If microscopic particulate matter persists, sonicate the vial in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the 10 mM stock into 50 µL single-use aliquots using sterile, amber microcentrifuge tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause condensation-induced precipitation and degradation of the sulfonamide core. Store at -20°C.

Protocol B: Intermediate Dilution and Cell Assay Workflow

To prevent localized precipitation and cellular shock, the compound must be stepped down into an aqueous phase before touching the cells.

  • Intermediate Preparation (100x): Thaw a 50 µL aliquot of the 10 mM stock. Transfer 10 µL of this stock into 990 µL of pre-warmed complete culture media (e.g., DMEM + 10% FBS). This creates a 100 µM intermediate solution containing exactly 1.0% DMSO .

  • Serial Dilution: Perform all subsequent serial dilutions (e.g., 1:2 or 1:10) using media supplemented with 1.0% DMSO. Causality: This ensures that the solvent concentration remains perfectly constant across the entire dose-response curve.

  • Final Treatment (1x): Transfer 10 µL of the intermediate solutions into 96-well plates already containing 90 µL of cultured cells and media. This final 1:10 dilution brings the top assay concentration to 10 µM, and perfectly drops the final DMSO concentration to the safe threshold of 0.1% .

Workflow Stock Primary Stock 10 mM in 100% DMSO Inter Intermediate Stock 100 µM in 1% DMSO Stock->Inter 1:100 Dilution (Aqueous Media) Control Vehicle Control 0.1% DMSO in Media Stock->Control Solvent Only Match Final % Assay Final Cell Assay 10 µM in 0.1% DMSO Inter->Assay 1:10 Dilution (Into Cell Plate)

Figure 2: Workflow for N,3,5-Trimethylbenzene-1-sulfonamide dilution ensuring final DMSO ≤ 0.1%.

Quantitative Data: Serial Dilution Matrix

To guarantee mathematical precision during high-throughput liquid handling, utilize the following dilution matrix.

Table 2: Serial Dilution Matrix (Targeting Final DMSO = 0.1%)

StepSource SolutionVolume of SourceVolume of DiluentResulting Drug Conc.Resulting DMSO %
1 (Primary) Pure Powder1.99 mg1.0 mL (100% DMSO)10 mM100%
2 (Intermediate) 10 mM Stock10 µL990 µL (Media)100 µM1.0%
3 (Serial 1) 100 µM Inter.500 µL500 µL (Media + 1% DMSO)50 µM1.0%
4 (Serial 2) 50 µM Inter.500 µL500 µL (Media + 1% DMSO)25 µM1.0%
5 (Final Assay) Any Inter. Stock10 µL90 µL (Cells in Media)10 µM to 2.5 µM 0.1%

Self-Validating Assay Design

A robust protocol must act as a self-validating system. To ensure trustworthiness, every assay plate must contain the following internal controls to automatically flag methodological failures:

  • The Vehicle Control (0.1% DMSO): This is the most critical control. You must treat a subset of cells with media containing exactly 0.1% DMSO (with no sulfonamide compound). Rejection Criteria: If the viability of the Vehicle Control drops below 95% compared to completely untreated cells, solvent toxicity has occurred, and the entire assay plate must be rejected.

  • The Positive Control: Include a known cytotoxic agent (e.g., 1 µM Doxorubicin or Staurosporine). Rejection Criteria: If the positive control fails to induce >50% cell death, the cell line has become resistant or the assay window has collapsed.

  • Z'-Factor Calculation: Calculate the Z'-factor between the Vehicle Control and the Positive Control. A Z'-factor < 0.5 indicates that pipetting errors or compound precipitation have introduced too much variance, rendering the dose-response data untrustworthy.

References

  • Sigma-Aldrich. N,3,5-trimethylbenzene-1-sulfonamide | 1248079-31-3.

  • Benchchem. Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.2

  • MDPI (International Journal of Molecular Sciences). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.3

  • NIH / PMC. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.4

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of N,3,5-Trimethylbenzene-1-sulfonamide

Abstract This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N,3,5-Trimethylbenzene-1-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N,3,5-Trimethylbenzene-1-sulfonamide. A systematic approach was employed to optimize chromatographic conditions, resulting in excellent peak symmetry and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating suitability for its intended purpose in research and quality control environments.

Introduction

N,3,5-Trimethylbenzene-1-sulfonamide is an aromatic sulfonamide compound. The sulfonamide functional group is a cornerstone in the development of various pharmaceuticals, known for a wide range of pharmacological activities.[1] Accurate quantification of such compounds is critical during drug discovery, development, and for quality control of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precision.[2]

The development of a successful HPLC method, however, is not trivial. It requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatography to select the appropriate stationary phase, mobile phase, and detection parameters.[3][4] This application note provides a comprehensive guide, explaining the scientific rationale behind each step of the development and validation process, ensuring the final method is both reliable and scientifically sound.

Analyte Properties & Chromatographic Considerations

A successful separation begins with understanding the analyte. N,3,5-Trimethylbenzene-1-sulfonamide possesses a nonpolar trimethylbenzene ring and a more polar sulfonamide group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[5][6] In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[6]

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is the most common and versatile choice for RP-HPLC due to its strong hydrophobicity, making it suitable for retaining non-polar to moderately polar compounds like the target analyte.[7][8] The trimethylbenzene moiety is expected to interact strongly with the C18 alkyl chains.

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and a miscible organic solvent like acetonitrile (ACN) or methanol is standard for RP-HPLC.[5] Acetonitrile is often preferred due to its lower viscosity and superior UV transparency. The ratio of organic solvent to water is adjusted to control the elution strength and, consequently, the retention time of the analyte.[9]

  • Detector Wavelength Selection: The aromatic benzene ring in the analyte contains a π-electron system that absorbs UV radiation. Based on the analysis of similar sulfonamide compounds which often show strong absorbance between 250-270 nm, a detection wavelength of 265 nm was selected as a starting point for optimization.[2][10][11][12]

Method Development Strategy

Our strategy is a systematic process involving initial screening of conditions followed by fine-tuning to achieve optimal separation performance. The goal is to achieve a symmetric peak (tailing factor ~1.0), adequate retention (k' between 2 and 10), and high efficiency (a large number of theoretical plates).

Initial Feasibility & Screening

The initial experiments focused on finding a suitable combination of column and mobile phase to achieve retention of the analyte.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was chosen.

  • Mobile Phase: A gradient was run from a low to a high concentration of acetonitrile in water to determine the approximate organic solvent percentage required for elution.

  • Detection: A photodiode array (PDA) detector was used to scan across a range of wavelengths (200-400 nm) to confirm the optimal detection wavelength, which was found to be 265 nm.

Optimization of Chromatographic Conditions

Based on the initial screening, the following parameters were systematically adjusted:

  • Mobile Phase Composition: An isocratic elution was chosen for simplicity and robustness. The percentage of acetonitrile was adjusted to achieve a retention time of approximately 5-7 minutes. An acidic modifier, 0.1% formic acid, was added to both the aqueous and organic phases. This helps to suppress the ionization of any residual silanols on the silica-based column, leading to improved peak shape and consistent retention.[10]

  • Flow Rate: A flow rate of 1.0 mL/min was selected as it provides a good balance between analysis time and column efficiency for a 4.6 mm internal diameter column.

  • Column Temperature: The column was thermostatted at 30°C to ensure reproducible retention times by minimizing fluctuations due to ambient temperature changes.

The logical workflow for this method development process is illustrated below.

MethodDevWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Condition Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Method Analyte Analyte Properties (N,3,5-Trimethylbenzene-1-sulfonamide) Screening Screening Experiments - Column (C18) - Mobile Phase (ACN/Water Gradient) - Detector (PDA Scan) Analyte->Screening Considerations Chromatographic Theory (Reversed-Phase) Considerations->Screening Optimization Parameter Optimization - Mobile Phase %ACN - pH (Formic Acid) - Flow Rate (1.0 mL/min) - Temperature (30°C) Screening->Optimization Initial Data FinalMethod Optimized Method Optimization->FinalMethod Fine-tuning

Figure 1: HPLC Method Development Workflow.

Detailed Protocol: Final Optimized Method

This section provides the step-by-step protocol for the quantification of N,3,5-Trimethylbenzene-1-sulfonamide using the final, optimized HPLC method.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • N,3,5-Trimethylbenzene-1-sulfonamide reference standard

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC or Milli-Q grade)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,3,5-Trimethylbenzene-1-sulfonamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentration range (e.g., 1-100 µg/mL).

Chromatographic Conditions

The final optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60% Mobile Phase B / 40% Mobile Phase A
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[13][14][15] Validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose.[15]

ValidationWorkflow cluster_performance Performance Characteristics start Optimized HPLC Method Specificity Specificity (vs. Blank/Placebo) start->Specificity Linearity Linearity & Range start->Linearity Accuracy Accuracy (% Recovery) start->Accuracy Precision Precision (Repeatability & Intermediate) start->Precision Robustness Robustness (Small Variations) Specificity->Robustness Limits LOD & LOQ Linearity->Limits Accuracy->Robustness Precision->Robustness Limits->Robustness end_node Validated Method Robustness->end_node

Figure 2: Validation Protocol Flow Diagram.
Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by injecting the diluent (blank) to ensure no interfering peaks were observed at the retention time of the analyte.

  • Linearity and Range: The linearity was assessed by preparing and injecting calibration standards at five concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. The peak area versus concentration data was plotted, and the correlation coefficient (r²) was calculated.

  • Accuracy: Accuracy was determined by the recovery method. A known amount of analyte was spiked into a blank sample matrix at three concentration levels (low, medium, high) and analyzed. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a single standard concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the variability. The results were expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Robustness: The reliability of the method was tested by making small, deliberate variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters (e.g., peak area, retention time, tailing factor) were monitored.

Results and Discussion

The developed method produced a sharp, symmetrical peak for N,3,5-Trimethylbenzene-1-sulfonamide at a retention time of approximately 6.2 minutes. The validation results confirmed the method's suitability for its intended use.

Typical Chromatogram

(A representative chromatogram would be displayed here in a full application note, showing a clean baseline and a well-defined peak for the analyte.)

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.45%≤ 2.0%
Intermediate Precision (%RSD) 0.82%≤ 2.0%
LOD 0.2 µg/mL-
LOQ 0.7 µg/mL-
Robustness PassedSystem suitability parameters met

The validation data clearly demonstrates that the method is linear, accurate, and precise over the specified range. The low LOD and LOQ indicate high sensitivity. The method's robustness was confirmed as minor variations in the chromatographic conditions did not significantly impact the results, which is crucial for routine use in a quality control setting.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantification of N,3,5-Trimethylbenzene-1-sulfonamide. The method adheres to the principles outlined in authoritative guidelines such as the USP General Chapter <621> on Chromatography and the ICH Q2(R1) guideline on analytical validation.[4][15][16][17][18] The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine analysis in both research and industrial quality control laboratories.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: HPLC Column Selection Guide Source: Aurora Pro Scientific URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC Source: PubMed URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: USP-NF 〈621〉 Chromatography Source: USP-NF URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC Column Selection Guide Source: SCION Instruments URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: LCGC International URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater Source: MDPI URL: [Link]

  • Title: Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water Source: PMC URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography Source: Phenomenex URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Reverse Phase vs Normal Phase in HPLC Source: Labtech URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]

Sources

Method

Application Note: N,3,5-Trimethylbenzene-1-sulfonamide in High-Throughput Drug Screening

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,3,5-Trimethylbenzene-1-sulfonamide in high-throughput screening (HTS) campaign...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,3,5-Trimethylbenzene-1-sulfonamide in high-throughput screening (HTS) campaigns. While the specific biological activities of N,3,5-Trimethylbenzene-1-sulfonamide are not extensively documented, its chemical structure as a sulfonamide suggests potential for a wide range of pharmacological effects. Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] This application note outlines the rationale for screening this compound, provides detailed protocols for exemplary HTS assays, and discusses best practices for assay validation and data interpretation. The goal is to equip researchers with the necessary framework to explore the therapeutic potential of N,3,5-Trimethylbenzene-1-sulfonamide in a systematic and efficient manner.

Introduction: The Rationale for Screening N,3,5-Trimethylbenzene-1-sulfonamide

N,3,5-Trimethylbenzene-1-sulfonamide (CAS: 1248079-31-3; Molecular Formula: C9H13NO2S) is a member of the sulfonamide class of organic compounds.[5] The sulfonamide functional group is a key pharmacophore present in numerous approved drugs, highlighting its importance in medicinal chemistry.[3] The biological activity of sulfonamide derivatives is diverse and includes inhibition of enzymes such as carbonic anhydrases, kinases, and proteases, as well as modulation of receptor activity.[4][6][7] Given this precedent, N,3,5-Trimethylbenzene-1-sulfonamide represents a promising candidate for inclusion in HTS libraries to identify novel modulators of various biological targets.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their effects on specific biological targets or cellular phenotypes.[8][9][10] The successful implementation of an HTS campaign relies on the development of robust and reproducible assays.[11][12] This guide will focus on providing exemplary protocols for biochemical and cell-based assays suitable for screening N,3,5-Trimethylbenzene-1-sulfonamide.

Preparing N,3,5-Trimethylbenzene-1-sulfonamide for High-Throughput Screening

Prior to initiating an HTS campaign, proper preparation and characterization of the test compound are essential.

Compound Acquisition and Quality Control

N,3,5-Trimethylbenzene-1-sulfonamide can be procured from various chemical suppliers. It is critical to verify the identity and purity of the compound upon receipt. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.

Compound Storage and Solubilization
  • Storage: Store N,3,5-Trimethylbenzene-1-sulfonamide as a dry powder at -20°C to prevent degradation.

  • Solubilization: For HTS, a high-concentration stock solution is typically prepared in 100% dimethyl sulfoxide (DMSO). The solubility of the compound in DMSO should be determined experimentally. A common stock concentration for HTS is 10 mM. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effects on the biological system.[13]

High-Throughput Screening Assay Formats

The choice of assay format is dependent on the biological question being addressed. Both biochemical and cell-based assays offer distinct advantages and are amenable to HTS.[9][14]

Biochemical Assays

Biochemical assays utilize purified biological molecules to assess the direct interaction of a compound with its target.[14] They are often less complex and exhibit lower variability than cell-based assays.[9]

  • Kinase Inhibition Assays: Protein kinases are a major class of drug targets.[15] Luminescence-based assays that measure ATP consumption are a popular format for HTS of kinase inhibitors.[16]

  • Enzyme Inhibition Assays (General): Fluorescence-based assays are highly sensitive and widely used in HTS to measure enzyme activity.[17][18][19]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating the effect of a compound on a biological process within a living cell.[8][10][20]

  • Cell Viability/Cytotoxicity Assays: These are fundamental assays to determine if a compound has a general toxic effect on cells.[21] Luminescence-based assays that measure intracellular ATP levels are a common method.[21][22]

  • Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway.[8]

Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific target and assay platform being used.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic kinase assay that measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, and the reversal of this decrease suggests inhibition by the test compound.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)

  • N,3,5-Trimethylbenzene-1-sulfonamide stock solution (10 mM in DMSO)

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well white, opaque plates

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound Dispense Compound (N,3,5-Trimethylbenzene-1-sulfonamide or Controls) Enzyme Add Kinase Compound->Enzyme 2 µL Substrate_ATP Add Substrate/ATP Mix (Initiate Reaction) Enzyme->Substrate_ATP 3 µL Incubate_1 Incubate (e.g., 60 min at RT) Substrate_ATP->Incubate_1 5 µL Detection_Reagent Add ATP Detection Reagent Incubate_1->Detection_Reagent Incubate_2 Incubate (e.g., 10 min at RT) Detection_Reagent->Incubate_2 10 µL Read_Plate Read Luminescence Incubate_2->Read_Plate

Caption: Workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Compound Plating: Dispense 50 nL of N,3,5-Trimethylbenzene-1-sulfonamide stock solution or controls (positive inhibitor, DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This will result in a range of final compound concentrations for dose-response analysis.

  • Enzyme Addition: Add 5 µL of the kinase solution (at 2X the final concentration) to each well.

  • Initiate Reaction: Add 5 µL of a solution containing the kinase substrate and ATP (both at 2X the final concentration) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well to stop the kinase reaction and generate the luminescent signal.

  • Read Plate: Incubate for an additional 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.

Protocol 2: Cell-Based Viability Assay (Luminescence-Based)

This protocol assesses the effect of N,3,5-Trimethylbenzene-1-sulfonamide on the viability of a chosen cell line by measuring intracellular ATP levels.

Materials:

  • Human cell line of interest (e.g., HEK293)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • N,3,5-Trimethylbenzene-1-sulfonamide stock solution (10 mM in DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well clear-bottom, white-walled plates

Workflow Diagram:

Cell_Viability_Workflow cluster_cell_prep Cell Plating cluster_treatment Compound Treatment cluster_detection Signal Detection Seed_Cells Seed Cells into Plate Incubate_Adherence Incubate Overnight (Allow Adherence) Seed_Cells->Incubate_Adherence Add_Compound Add Compound or Controls Incubate_Adherence->Add_Compound Incubate_Treatment Incubate (e.g., 48-72 hours) Add_Compound->Incubate_Treatment Add_Reagent Add Cell Viability Reagent Incubate_Treatment->Add_Reagent Incubate_Lysis Incubate (Lyse cells & stabilize signal) Add_Reagent->Incubate_Lysis Read_Luminescence Read Luminescence Incubate_Lysis->Read_Luminescence

Caption: Workflow for a cell-based viability assay.

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates at an optimized density (e.g., 2,000 cells/well in 20 µL of medium) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition: Add 100 nL of N,3,5-Trimethylbenzene-1-sulfonamide or controls to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Signal Generation: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of the cell viability reagent to each well.

  • Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Assay Validation and Quality Control

Rigorous assay validation is crucial to ensure the reliability of HTS data.[11][12] Key statistical parameters should be calculated to assess assay performance.

Z'-Factor

The Z'-factor is a statistical measure of assay quality that reflects the separation between the positive and negative control signals.[23][24][25] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[24][26]

Formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Data Presentation:

ParameterPositive Control (e.g., Inhibitor)Negative Control (DMSO)Z'-Factor
Mean Signal μpμnCalculated
Std. Deviation σpσn
Example Data 10,000 RLU100,000 RLU0.75
(σp = 500)(σn = 2000)
Signal-to-Background Ratio (S/B)

The S/B ratio provides a measure of the dynamic range of the assay.[23]

Formula:

S/B = μp / μn

A higher S/B ratio is generally desirable, but the Z'-factor is a more comprehensive measure of assay quality as it also accounts for data variability.[23]

Data Analysis and Hit Identification

Once the HTS is complete, the data needs to be analyzed to identify "hits" - compounds that exhibit significant activity.

Logical Relationship Diagram:

Data_Analysis_Flow Raw_Data Raw HTS Data Normalization Data Normalization (% Inhibition or % Activity) Raw_Data->Normalization Hit_Identification Hit Identification (e.g., >3 SD from mean) Normalization->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_EC50 IC50/EC50 Determination Dose_Response->IC50_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_EC50->SAR_Analysis

Caption: Data analysis workflow for an HTS campaign.

  • Data Normalization: Raw data from each plate should be normalized to account for plate-to-plate variation. This is typically done by calculating the percent inhibition or percent activity relative to the positive and negative controls on the same plate.

  • Hit Selection: A common method for hit selection is to identify compounds that produce a response greater than three standard deviations from the mean of the sample population.

  • Dose-Response Confirmation: Hits identified in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 or EC50 values).

  • Structure-Activity Relationship (SAR) Analysis: For confirmed hits, SAR studies can be initiated to explore the chemical space around the N,3,5-Trimethylbenzene-1-sulfonamide scaffold to identify more potent and selective analogs.

Conclusion

N,3,5-Trimethylbenzene-1-sulfonamide represents a valuable starting point for high-throughput screening campaigns aimed at discovering novel bioactive molecules. Its sulfonamide core is a privileged scaffold in medicinal chemistry, suggesting a high potential for biological activity. By employing robust and well-validated HTS assays, such as the exemplary kinase and cell viability protocols detailed in this guide, researchers can effectively and efficiently explore the therapeutic potential of this compound. Careful attention to assay development, quality control, and data analysis will be paramount to the success of these screening endeavors.

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • ResearchGate. (n.d.). Bioluminescent Assays for High-Throughput Screening.
  • ACS Publications. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Chemistry.
  • ACS Publications. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry.
  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • PubMed. (2011). Fluorescence-based high-throughput screening assay for drug interactions with UGT1A6.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • IntechOpen. (2015).
  • Royal Society of Chemistry. (2016). Understanding Luminescence Based Screens.
  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • MDPI. (2023).
  • Wikipedia. (n.d.). Z-factor.
  • PubMed. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • RxPlora. (2024).
  • PubMed. (2010).
  • ACS Publications. (n.d.). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions.
  • PubMed. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery.
  • PubMed. (2016). Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity.
  • Technology Networks. (2026). HTS Assay Development Best Practices for Screening.
  • RxPlora. (2024).
  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed. (2020). A Novel Luminescence-Based High-Throughput Approach for Cellular Resolution of Protein Ubiquitination Using Tandem Ubiquitin Binding Entities (TUBEs).
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Bentham Science Publishers. (n.d.). High Throughput Screening for Protein Kinase Inhibitors.
  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
  • BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit.
  • Semantic Scholar. (2009). Cell-Based Assays for High-Throughput Screening.
  • PMC. (n.d.). Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile.
  • PMC. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Impactfactor. (2021).
  • Preprints.org. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ResearchGate. (2023).
  • RSC Medicinal Chemistry. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents.
  • Journal of Pharmaceutical Research International. (n.d.).
  • Liverpool School of Tropical Medicine. (n.d.). Industrial scale high-throughput screening delivers multiple fast acting macrofilaricides.
  • PMC. (2024).
  • BLD Pharm. (n.d.). 1248079-31-3|N,3,5-Trimethylbenzene-1-sulfonamide.
  • RSC Publishing. (n.d.). High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase.
  • MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors.
  • PMC. (2026). High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase.
  • NMPPDB. (n.d.). Mesitylene (1,3,5-Trimethylbenzene).
  • NextSDS. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of N,3,5-Trimethylbenzene-1-sulfonamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N,3,5-Trimethylbenzene-1-sulfonamide (CAS: 1248079-31-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N,3,5-Trimethylbenzene-1-sulfonamide (CAS: 1248079-31-3). Sulfonamides are critical structural motifs in drug development, but they are inherently susceptible to targeted degradation pathways under thermal and hydrolytic stress.

This guide bypasses generic advice to provide you with mechanistic insights, quantitative data, and self-validating protocols to ensure the absolute integrity of your Active Pharmaceutical Ingredient (API) from synthesis to final formulation.

Section 1: Mechanistic Understanding of Thermal Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. The primary thermal degradation pathway for sulfonamides involves the heterolytic cleavage of the sulfur-nitrogen (S-N) bond[1].

While N,3,5-Trimethylbenzene-1-sulfonamide is generally stable at a neutral pH, exposure to elevated temperatures combined with ambient moisture—especially within acidic microenvironments—accelerates nucleophilic attack on the sulfonyl group[2]. This cleavage yields sulfonic acid and aniline derivatives, which not only reduce the assay yield but also introduce potentially toxic impurities into the drug profile[1][3]. Furthermore, first-order kinetic models demonstrate that the thermal degradation of sulfonamides is heavily dependent on enthalpy-entropy compensation; thus, even minor temperature excursions can exponentially increase the rate of degradation[4].

degradation_pathway A N,3,5-Trimethylbenzene-1-sulfonamide (Intact API) B Thermal Stress (>40°C) A->B Exposure C Moisture / Acidic pH (Hydrolysis) A->C Exposure D S-N Bond Cleavage B->D Activation Energy E C-S Bond Cleavage B->E High Temp C->D Nucleophilic Attack F Sulfonic Acid Derivatives D->F G Aniline Derivatives D->G E->G

Mechanistic pathways of sulfonamide thermal degradation via S-N and C-S bond cleavage.

Section 2: Quantitative Stability Parameters

Based on thermodynamic analyses of sulfonamide stability[4], the following table summarizes the predicted stability profiles and recommended storage conditions to prevent bond cleavage.

ParameterOptimal ConditionHigh-Risk ConditionCausality / Consequence
Temperature 2°C to 8°C (Refrigerated)> 40°CHigh thermal energy overcomes the activation barrier for S-N and C-S bond cleavage.
Relative Humidity (RH) < 30% (Desiccated)> 75%Moisture acts as a nucleophile, driving the hydrolysis of the sulfonamide bridge.
pH (in solution) 7.0 - 8.0 (Neutral)< 4.0 (Acidic)Protonation of the amine group makes the sulfonic group highly reactive to nucleophiles.
Container Closure Amber glass, PTFE capsPermeable LDPE plasticsPrevents moisture ingress and secondary photo-induced thermal degradation.

Section 3: Troubleshooting Guide & FAQs

Q1: We are observing a 5% loss of N,3,5-Trimethylbenzene-1-sulfonamide assay over 3 months at 25°C. What is the root cause? A: At 25°C, pure thermal degradation of the solid-state API should be negligible. The root cause is almost certainly moisture ingress leading to micro-environmental hydrolysis. Sulfonamides are hydrolytically stable at pH 7-9, but if your excipients or residual solvents create an acidic microenvironment (pH < 4), the S-N bond becomes highly susceptible to cleavage[2]. Self-Validating Check: Test the pH of a 1% aqueous slurry of your API/excipient blend. If it is acidic, switch to a neutral excipient or upgrade your primary packaging desiccant system.

Q2: How does temperature specifically affect the degradation kinetics? A: The thermal degradation of sulfonamides follows a first-order kinetic model[4]. This means the degradation rate is directly proportional to the concentration of the intact API and exponentially dependent on temperature (following the Arrhenius equation). Even short thermal excursions to 60°C during shipping can initiate irreversible cleavage, forming aniline by-products[1].

Q3: Can we store this compound in standard Low-Density Polyethylene (LDPE) bags? A: No. LDPE has a high moisture vapor transmission rate (MVTR). Because moisture catalyzes the thermal hydrolysis of the sulfonamide group, you must use a primary packaging system with a strict moisture barrier. We recommend heat-sealed aluminum foil pouches containing silica gel desiccants, placed inside a secondary High-Density Polyethylene (HDPE) drum.

Section 4: Validated Protocol: Accelerated Stability Testing

To establish a self-validating system for your storage conditions, you must perform accelerated stability testing in accordance with the ICH Q1A(R2) Guidelines[5]. This protocol ensures that any thermal degradation is systematically quantified and mathematically predictable.

stability_workflow Step1 Sample Prep (API + Excipients) Step2 Environmental Chamber (ICH Q1A Conditions) Step1->Step2 Step3 Time-Course Sampling (0, 1, 3, 6 months) Step2->Step3 Step4 LC-MS/MS Analysis (Quantify Degradants) Step3->Step4 Step5 Kinetic Modeling (Arrhenius Equation) Step4->Step5

Step-by-step workflow for ICH Q1A compliant accelerated stability testing and kinetic modeling.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50 mg of N,3,5-Trimethylbenzene-1-sulfonamide into identical amber glass HPLC vials. Prepare at least three distinct primary batches to ensure statistical significance and reproducibility.

  • Environmental Stressing: Place the unsealed vials into a calibrated stability chamber set to accelerated conditions: 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [6].

  • Time-Course Sampling: Withdraw samples at predefined intervals: Day 0 (Baseline), 1 Month, 3 Months, and 6 Months. Crucial Step: Immediately transfer withdrawn samples to a -20°C freezer. This drastically lowers the thermal energy, halting any further kinetic degradation and preserving the exact degradation profile of that time point.

  • Sample Reconstitution: Dissolve the stressed samples in an LC-MS grade solvent matrix (e.g., 50:50 Acetonitrile:Water) to achieve a target concentration of 1 mg/mL. Vortex for 2 minutes and filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system using a C18 reverse-phase column. Monitor for the parent mass of N,3,5-Trimethylbenzene-1-sulfonamide and specifically scan for lower molecular weight degradants (e.g., sulfonic acid and aniline derivatives) resulting from S-N bond cleavage[1].

  • Kinetic Validation (Self-Validating Step): Plot the natural log ( ln ) of the remaining API concentration versus time. A highly linear fit ( R2>0.95 ) confirms first-order degradation kinetics[4], self-validating your experimental model. Use the slope (rate constant, k ) to calculate the predicted shelf-life at standard storage temperatures (25°C) using the Arrhenius equation.

References

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: PubMed (nih.gov) URL:[Link]

  • Q1A(R2) Guideline - ICH Source: ich.org URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Hydrolysis of sulphonamides in aqueous solutions Source: PubMed (nih.gov) URL:[Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement Source: RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Addressing Poor Solubility of N,3,5-Trimethylbenzene-1-sulfonamide in DMSO

Introduction & Compound Context N,3,5-Trimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. Its structural framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Compound Context

N,3,5-Trimethylbenzene-1-sulfonamide is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. Its structural framework, characterized by a sulfonamide group attached to a mesitylene (1,3,5-trimethylbenzene) ring, presents a unique combination of a polar sulfonamide moiety and a nonpolar, sterically hindered aromatic ring. This juxtaposition often leads to challenging solubility profiles in common laboratory solvents.

While Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used for its ability to dissolve a broad range of compounds, researchers frequently encounter difficulties in achieving desired concentrations of N,3,5-Trimethylbenzene-1-sulfonamide.[1][2] This guide provides a comprehensive, question-and-answer-based approach to troubleshoot and overcome these solubility challenges, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Issue 1: Initial Dissolution Failure

Question: I've added the calculated amount of N,3,5-Trimethylbenzene-1-sulfonamide to my DMSO, but it's not dissolving, or a significant amount of solid remains. What's happening?

Answer: This is a common observation and can be attributed to several factors inherent to the compound's structure and the dissolution process itself.

  • High Crystal Lattice Energy: The planar, symmetric nature of the trimethylbenzene ring allows for efficient packing in the solid state.[3] This creates a stable crystal lattice that requires significant energy to break apart. The initial interaction with DMSO at room temperature may not be sufficient to overcome this energy barrier.

  • Kinetic vs. Thermodynamic Solubility: What you are observing is likely a kinetic limitation. Dissolution is not instantaneous; it's a process that requires time for solvent molecules to surround and solvate the individual molecules of the compound. Without additional energy input, this process can be exceedingly slow for compounds with high lattice energy.

  • Micron-sized Particles and Aggregation: Even if the compound appears as a fine powder, these are aggregates of much smaller crystals. The solvent must first penetrate these aggregates before dissolution can begin. For poorly soluble compounds, this can lead to the formation of clumps that are difficult to break up.[4][5]

Issue 2: Seeking Practical Solutions

Question: What immediate steps can I take to get my compound into solution in DMSO?

Answer: To overcome the kinetic barriers to dissolution, you can introduce energy into the system. The two most common and effective methods are gentle heating and sonication.

  • Gentle Heating: Applying heat increases the kinetic energy of both the solvent and solute molecules. This enhanced molecular motion helps to break apart the crystal lattice of the N,3,5-Trimethylbenzene-1-sulfonamide and facilitates its solvation by DMSO. A temperature of 40-60°C is often sufficient. It is crucial to monitor the temperature to avoid compound degradation. Sulfonamides are generally thermally stable, especially for short heating periods in DMSO, which itself is stable up to 100°C.[6][7]

  • Sonication: Using an ultrasonic bath or probe sonicator applies high-frequency sound waves to the solution.[8] This creates and collapses microscopic cavitation bubbles, generating localized high-energy jets that physically break apart solid aggregates and enhance solvent-solute interaction at the particle surface.[9] This is a very effective method for dispersing and dissolving stubborn particles.

Question: Are there risks associated with heating or sonication? How do I mitigate them?

Answer: Yes, while effective, these methods must be used with caution.

  • Thermal Degradation: Although many sulfonamides are stable, prolonged exposure to high temperatures can potentially lead to degradation.[6]

    • Mitigation: Use the lowest effective temperature and the shortest duration of heating necessary. A brief heating period to achieve dissolution, followed by cooling to room temperature, is generally safe. Always visually inspect the solution for any color changes, which could indicate degradation. For critical applications, it is advisable to run a stability check using a technique like HPLC on a heated vs. unheated sample.

  • Sonication-Induced Degradation: The high energy from sonication can, in some cases, induce chemical changes, although this is more of a concern for large, complex molecules like proteins or polymers.[10] For small molecules like N,3,5-Trimethylbenzene-1-sulfonamide, the primary structure is generally robust.[10]

    • Mitigation: Use a water bath sonicator to control the temperature, as sonication can generate heat. Use short bursts of sonication (e.g., 5-10 minutes) and check for dissolution. Avoid prolonged, continuous sonication.

Issue 3: Exploring Alternative Solvent Strategies

Question: I've tried heating and sonication, but I still can't reach my target concentration, or the compound precipitates upon cooling. What are my options now?

Answer: If you've reached the thermodynamic solubility limit in 100% DMSO, or if the solution is not stable, the next logical step is to modify the solvent system by using a co-solvent.

  • Co-solvency: This technique involves adding a second, water-miscible organic solvent to the DMSO.[11] A good co-solvent can improve the overall solvating power of the mixture. For a compound like N,3,5-Trimethylbenzene-1-sulfonamide, which has both polar and non-polar characteristics, a co-solvent can help to better accommodate the non-polar trimethylbenzene portion of the molecule.

  • Common Co-solvents:

    • N,N-Dimethylformamide (DMF): Structurally similar to DMSO, it can be an effective alternative or addition.

    • Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400): These are often used in formulation development to improve solubility and are generally well-tolerated in biological assays.[4]

    • Ethanol: Can be effective, but its volatility needs to be considered.

The choice of a co-solvent is often empirical. A good starting point is to try a 1:1 mixture of DMSO and the chosen co-solvent.

Issue 4: Ensuring Solution Stability and Assay Compatibility

Question: My compound dissolves with heat, but crashes out of solution when I add it to my aqueous assay buffer. How do I prevent this?

Answer: This is a classic problem of a compound precipitating when moving from a high-concentration organic stock solution to a predominantly aqueous environment.

  • Lower the Stock Concentration: The most straightforward solution is to work with a more dilute stock solution in DMSO. This reduces the magnitude of the concentration change upon dilution into the aqueous buffer.

  • Use a Co-solvent in the Stock: As mentioned above, preparing the stock in a DMSO/co-solvent mixture can sometimes improve the stability of the compound in the final aqueous dilution.

  • Modify the Assay Buffer: If your experimental design allows, adding a small percentage of an organic solvent (like DMSO or ethanol) to the final assay buffer can increase the solubility of your compound in the final dilution. It's critical to run a vehicle control to ensure that this small amount of solvent does not affect your assay results.[11]

  • Check for pH Effects: Sulfonamides can have ionizable groups.[12] While the N,3,5-trimethylbenzene-1-sulfonamide is not strongly acidic or basic, the pH of your final assay buffer could still influence its solubility. Ensure the final pH is compatible with your compound's stability and solubility.

In-Depth Troubleshooting Protocols

Protocol 1: Enhanced Dissolution using Heat and Sonication
  • Weigh the required amount of N,3,5-Trimethylbenzene-1-sulfonamide into a clean, dry glass vial.

  • Add the calculated volume of high-purity DMSO to achieve the target concentration.

  • Cap the vial securely and vortex for 30 seconds.

  • Place the vial in a sonicating water bath for 10-15 minutes.

  • If the solid is not fully dissolved, transfer the vial to a heat block or water bath set to 50°C.

  • Heat for 5-10 minute intervals, vortexing thoroughly after each interval.

  • Once the solution is clear, remove it from the heat and allow it to cool to room temperature.

  • Visually inspect for any precipitation. If the solution remains clear, it is ready for use.

Protocol 2: Co-Solvent System Evaluation
  • Prepare several small vials with the same amount of N,3,5-Trimethylbenzene-1-sulfonamide.

  • Prepare different solvent mixtures (e.g., 100% DMSO, 75:25 DMSO:DMF, 50:50 DMSO:DMF, 75:25 DMSO:PEG 400, 50:50 DMSO:PEG 400).

  • Add the same volume of each solvent mixture to the corresponding vials to achieve the same theoretical concentration.

  • Use the Enhanced Dissolution protocol (Protocol 1) for each vial.

  • After cooling, compare the vials to determine which co-solvent system provides the best solubility and stability.

Data Center

The following table provides a qualitative summary of the solubility behavior of N,3,5-Trimethylbenzene-1-sulfonamide based on its chemical properties and general principles of solvency. This should be used as a guide for solvent selection.

SolventPolarityTypeExpected Solubility of N,3,5-Trimethylbenzene-1-sulfonamideNotes
DMSO HighPolar AproticModerate to Good (with energy input)Powerful solvent, but may require heat or sonication.[1]
DMF HighPolar AproticModerate to GoodSimilar to DMSO, can be a good co-solvent.
Ethanol MediumPolar ProticLow to ModerateMay be useful as a co-solvent.
Methanol HighPolar ProticLowGenerally less effective than DMSO for this class of compounds.
Acetonitrile MediumPolar AproticLowNot a primary choice for initial dissolution.
Water Very HighPolar ProticVery LowThe non-polar trimethylbenzene ring limits aqueous solubility.[13]
Toluene LowNon-polarLow to ModerateMay dissolve the non-polar portion, but not the polar sulfonamide.

Visualization and Workflows

Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues with N,3,5-Trimethylbenzene-1-sulfonamide.

G start Start: Compound does not dissolve in DMSO at RT heat_sonicate Apply gentle heat (40-60°C) and/or sonication start->heat_sonicate check1 Is the compound fully dissolved and stable at RT? heat_sonicate->check1 success Success: Solution ready for use check1->success Yes cosolvent Consider a co-solvent system (e.g., DMSO/DMF, DMSO/PEG 400) check1->cosolvent No check2 Does a co-solvent system improve solubility and stability? cosolvent->check2 check2->success Yes reassess Re-evaluate experiment: Lower target concentration or select an alternative compound check2->reassess No

Caption: Troubleshooting workflow for dissolving N,3,5-Trimethylbenzene-1-sulfonamide.

Co-Solvency Mechanism

This diagram illustrates the concept of how a co-solvent can improve solubility by bridging the polarity gap.

G cluster_0 System with Poor Solubility cluster_1 Co-Solvent System Solute N,3,5-Trimethylbenzene- 1-sulfonamide (Polar & Non-polar parts) DMSO DMSO (Highly Polar) Solute->DMSO Weak Interaction with Non-polar Ring Solute2 N,3,5-Trimethylbenzene- 1-sulfonamide DMSO2 DMSO Solute2->DMSO2 Solvates Polar part Cosolvent Co-Solvent (e.g., PEG 400) (Intermediate Polarity) Solute2->Cosolvent Solvates Non-polar part Cosolvent->DMSO2 Miscible

Caption: Conceptual diagram of a co-solvent enhancing compound solubility.

References

  • ResearchGate. (2013, November 7). Does sonication denature a compound?[Link]

  • Gong, W., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • Agboola, O., et al. (2021). Evaluation of sonication on stability-indicating properties of optimized pilocarpine hydrochloride-loaded niosomes in ocular drug delivery. Scientific Reports. [Link]

  • Kumar, K., et al. (2021). Ultrasonic treatment: A cohort review on bioactive compounds, allergens and physico-chemical properties of food. Ultrasonics Sonochemistry. [Link]

  • Jeliński, T., et al. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics. [Link]

  • Prajapati, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • LCGC International. (2022, August 1). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. [Link]

  • Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies. [Link]

  • Hynkova, A., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of Physical Chemistry B. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • ECHA. 3-amino-N,N,4,5-tetramethylbenzene-1-sulfonamide. [Link]

  • De Biasi, V. M., et al. (2014). Clustering and Solvation of Cobalt Nanostructures in Dimethyl Sulfoxide. Langmuir. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Google Patents. (2017).
  • ResearchGate. (n.d.). Chemical structures of co-solvents. [Link]

  • Petersen, E. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Chemosphere. [Link]

  • PubChem. Benzenesulfonamide. [Link]

  • Koga, K., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Wikipedia. Mesitylene. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]

  • Nirmala, P. G., et al. (2009). N-(3,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E. [Link]

  • NIST. Benzenesulfonamide, N,N,4-trimethyl-. [Link]

  • Wróbel, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for N,3,5-Trimethylbenzene-1-sulfonamide: Benchtop vs. High-Field Comparison Guide

Executive Summary In modern drug development, sulfonamides serve as critical pharmacophores. Rapid, accurate structural validation of synthetic intermediates like N,3,5-Trimethylbenzene-1-sulfonamide is essential for mai...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, sulfonamides serve as critical pharmacophores. Rapid, accurate structural validation of synthetic intermediates like N,3,5-Trimethylbenzene-1-sulfonamide is essential for maintaining workflow efficiency. Historically, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (400–600 MHz) has been the gold standard for structural elucidation. However, the advent of permanent-magnet benchtop NMR (60–90 MHz) has disrupted this paradigm, offering a cryogen-free, highly accessible alternative[1].

This guide objectively compares the analytical performance, resolution limits, and experimental workflows of a 60 MHz benchtop NMR against a 600 MHz high-field NMR for the structural validation of N,3,5-Trimethylbenzene-1-sulfonamide.

Structural Overview & Mechanistic NMR Principles

N,3,5-Trimethylbenzene-1-sulfonamide ( C9​H13​NO2​S ) presents a highly symmetrical aromatic system coupled with a strongly electron-withdrawing sulfonamide group. Accurate spectral interpretation relies on understanding the causality behind its chemical shifts[2]:

  • Sulfonamide Group ( −SO2​NHCH3​ ): The highly electronegative sulfonyl group strongly deshields the adjacent aromatic protons (H2 and H6) and the N-methyl group. The NH proton is exchangeable; its chemical shift and peak shape are highly dependent on solvent hydrogen-bonding and concentration[3].

  • Aromatic Ring (3,5-dimethyl): The molecule's symmetry renders the protons at positions 2 and 6 chemically equivalent. The proton at position 4 is distinct and shielded relative to H2/H6 due to the electron-donating effects of the adjacent methyl groups.

  • Methyl Groups: The molecule contains two distinct methyl environments: six protons from the aromatic methyls (attached to C3/C5) and three protons from the aliphatic N-methyl group.

Workflow Visualization

NMR_Workflow A Synthesized Compound N,3,5-Trimethylbenzene-1-sulfonamide B Sample Preparation (CDCl3 Solvent Selection) A->B C High-Throughput QA (Routine Screening) B->C D Complex Elucidation (QC / Impurity Profiling) B->D E Benchtop NMR (60 MHz) 1H: 16 scans | 13C: 2048 scans C->E F High-Field NMR (600 MHz) 1H: 8 scans | 13C: 256 scans D->F G Data Processing (Fourier Transform, Phase Correction) E->G F->G H Structure Validated Peak Assignment & Integration G->H

Figure 1: Decision matrix and workflow for NMR validation of N,3,5-Trimethylbenzene-1-sulfonamide.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols below establish a self-validating system. The residual solvent peak ( CHCl3​ at 7.26 ppm for 1H and 77.16 ppm for 13C) is utilized as an internal reference, eliminating the need for Tetramethylsilane (TMS) and ensuring the trustworthiness of the chemical shift scale.

Step 1: Sample Preparation & Solvent Selection
  • Solvent Causality: Deuterated Chloroform ( CDCl3​ ) is selected over DMSO−d6​ . CDCl3​ is non-polar enough to dissolve the sulfonamide while lacking exchangeable protons that would otherwise accelerate NH proton exchange, which obscures the NH signal and its J-coupling to the N-methyl group.

  • Concentration Adjustments:

    • High-Field (600 MHz): Dissolve 15 mg of the compound in 0.6 mL CDCl3​ . The high magnetic field provides immense sensitivity, allowing for lower concentrations that minimize viscosity-induced line broadening.

    • Benchtop (60 MHz): Dissolve 50 mg in 0.6 mL CDCl3​ . The lower magnetic field strength inherently dictates a smaller population difference between spin states (Boltzmann distribution). A higher concentration is mandatory to compensate for the lower signal-to-noise ratio (SNR)[4].

Step 2: 1H NMR Acquisition Parameters
  • 600 MHz System: 8 scans, 30° flip angle, 1.0 s relaxation delay (d1).

  • 60 MHz System: 16 scans, 90° flip angle, 4.0 s relaxation delay.

  • Causality: A 90° pulse maximizes the transverse magnetization for the lower-sensitivity benchtop system. However, this requires a significantly longer relaxation delay (d1 = 4.0 s) to ensure complete longitudinal ( T1​ ) relaxation of the nuclei between pulses, which is critical for accurate, quantitative integration.

Step 3: 13C NMR Acquisition Parameters
  • 600 MHz System: 256 scans, WALTZ-16 composite pulse decoupling (CPD), 2.0 s d1.

  • 60 MHz System: 2048 scans, WALTZ-16 CPD, 2.0 s d1.

  • Causality: 13C has a natural abundance of only 1.1% and a low gyromagnetic ratio. The 60 MHz system requires exponentially more scans to resolve quaternary carbons (C1, C3, C5) from the baseline noise[5].

Quantitative Data Comparison

Table 1: 1H NMR Data Comparison ( CDCl3​ )
Proton EnvironmentExpected ShiftMultiplicity (600 MHz)Multiplicity (60 MHz)Integration
Ar-H (H2, H6) ~7.45 ppms (or fine d, J ~ 1.5 Hz)m (overlapping)2H
Ar-H (H4) ~7.15 ppmsm (overlapping)1H
NH ~4.50 ppmq (J = 5.4 Hz)br s1H
N- CH3​ ~2.65 ppmd (J = 5.4 Hz)br s or poorly res. d3H
Ar- CH3​ (3,5-diMe) ~2.38 ppmss6H
Table 2: 13C NMR Data Comparison ( CDCl3​ )
Carbon EnvironmentExpected Shift600 MHz Resolution60 MHz Resolution
C3, C5 (Ar- CH3​ ) 139.2 ppmDistinct sharp peakMay merge with C1 depending on shimming
C1 (Ar- SO2​ ) 138.5 ppmDistinct sharp peakBroad, low intensity (quaternary)
C4 (Ar-H) 134.1 ppmSharp peakSharp peak
C2, C6 (Ar-H) 124.8 ppmSharp peakSharp peak
N- CH3​ 29.4 ppmClearly resolvedClearly resolved
Ar- CH3​ 21.3 ppmClearly resolvedClearly resolved

Performance Analysis & Alternative Selection

When deciding between benchtop and high-field NMR for validating N,3,5-Trimethylbenzene-1-sulfonamide, the choice hinges on the required depth of elucidation versus throughput speed.

  • Resolution and J-Coupling: High-field NMR (600 MHz) provides a chemical shift dispersion (in Hz) that is 10 times greater than a 60 MHz system. This allows for baseline separation of the aromatic protons (H2/H6 vs H4) and clear resolution of the J-coupling between the NH and N-methyl protons[3]. On a 60 MHz system, these signals often collapse into overlapping multiplets or broad singlets due to resolution limits.

  • Sensitivity (Signal-to-Noise): 13C NMR on a benchtop system requires significantly more scans (e.g., 2048 vs 256) to resolve quaternary carbons like C1, C3, and C5[5]. However, for routine confirmation of the synthesized product, the 1H spectrum on a benchtop system is entirely sufficient to verify the presence of the crucial 6H aromatic methyls and 3H N-methyl groups[6].

  • Accessibility & Cost: Benchtop NMR utilizes permanent NdFeB magnets, eliminating the need for cryogenic liquids (liquid Helium/Nitrogen) and dedicated facilities. This allows for rapid, fume-hood adjacent QA/QC during synthetic campaigns, drastically reducing the time-to-result for intermediate validation[1].

References

  • 6 - ResearchGate / PubMed

  • 1 - Technology Networks 3.2 - PubChem - NIH 4.3 - Google Patents 5.4 - UHasselt Document Server / Industrial Crops and Products

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of N,3,5-Trimethylbenzene-1-sulfonamide

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of N,3,5-Trimethylbenzene-1-sulfonamide. In the absence of a publicly available experimental spectrum for this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of N,3,5-Trimethylbenzene-1-sulfonamide. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages first-principles of mass spectrometry, established fragmentation mechanisms of analogous structures, and comparative data to construct a reliable, theoretical fragmentation pathway. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for structural elucidation and impurity profiling.

Our approach is built on synthesizing data from structurally related compounds—specifically the trimethylbenzene (mesitylene) moiety and the arylsulfonamide core—to predict the behavior of the target molecule under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI).

Part 1: Foundational Fragmentation Mechanisms of Arylsulfonamides

Arylsulfonamides are a well-studied class of compounds in mass spectrometry, and their fragmentation is governed by the relative strengths of the C-S and S-N bonds, as well as the potential for intramolecular rearrangements.[1] Under ionization, these molecules can follow several competing pathways.

  • Cleavage of the Aryl-Sulfur (C-S) Bond: This is a common fragmentation route, leading to the formation of an arylium cation and a sulfonamide radical, or vice versa. For N,3,5-Trimethylbenzene-1-sulfonamide, this would result in the formation of the highly stable mesityl cation.

  • Cleavage of the Sulfur-Nitrogen (S-N) Bond: This cleavage is also frequently observed and is often the most likely fragmentation pathway, particularly as nitrogen is a favored site for protonation in ESI.[1] This can occur with or without a hydrogen rearrangement, leading to different fragment ions.

  • Extrusion of Sulfur Dioxide (SO₂): A characteristic fragmentation for many arylsulfonamides is the neutral loss of SO₂ (64 Da).[2][3] This process is not a simple cleavage but involves a rearrangement where the aryl group migrates to the nitrogen atom, followed by the elimination of the stable SO₂ molecule.[2] The propensity for this rearrangement can be influenced by substituents on the aromatic ring; electron-withdrawing groups, for example, tend to promote SO₂ extrusion.[2][3]

Part 2: Predicted Fragmentation Pathway of N,3,5-Trimethylbenzene-1-sulfonamide

The molecular weight of N,3,5-Trimethylbenzene-1-sulfonamide (C₉H₁₃NO₂S) is 199.27 g/mol . Under typical EI or soft ionization ESI conditions, we can predict the formation of several key diagnostic ions based on the principles outlined above. The trimethylated benzene ring (mesityl group) is expected to have a significant influence on the fragmentation, primarily through the formation of a very stable mesityl cation.

The proposed fragmentation cascade is visualized below. This pathway illustrates the primary cleavages and rearrangements expected to generate the most abundant fragment ions.

Fragmentation_Pattern M_plus N,3,5-Trimethylbenzene-1-sulfonamide [M]⁺· m/z = 199 so2nh2_loss - SO₂NH₂· (80 Da) C-S Cleavage M_plus->so2nh2_loss so2_loss - SO₂ (64 Da) Rearrangement M_plus->so2_loss fragment_120 Mesityl Cation [C₉H₁₁]⁺ m/z = 119 ch3_loss - CH₃· (15 Da) fragment_120->ch3_loss fragment_134 [M - SO₂NH]⁺· m/z = 134 fragment_105 [C₈H₉]⁺ m/z = 105 so2nh2_loss->fragment_120 so2_loss->fragment_134 ch3_loss->fragment_105

Caption: Predicted EI fragmentation pathway for N,3,5-Trimethylbenzene-1-sulfonamide.

Summary of Predicted Fragment Ions
m/zProposed Structure/FormulaFragmentation PathwayPredicted Relative Intensity
199[C₉H₁₃NO₂S]⁺·Molecular Ion (M⁺·)Moderate to Low
184[C₈H₁₀NO₂S]⁺Loss of a methyl radical (-CH₃) from M⁺·Low
134[C₉H₁₂N]⁺·Rearrangement followed by neutral loss of SO₂Moderate
119[C₉H₁₁]⁺Cleavage of the C-S bond (loss of ·SO₂NH₂)High (likely Base Peak)
105[C₈H₉]⁺Loss of a methyl radical (-CH₃) from the m/z 119 ionHigh
91[C₇H₇]⁺Rearrangement and loss of ethylene from m/z 119Moderate
77[C₆H₅]⁺Loss of acetylene from m/z 105Low

Part 3: Comparative Analysis and Mechanistic Insights

The fragmentation of N,3,5-Trimethylbenzene-1-sulfonamide can be compared to simpler, well-documented arylsulfonamides to understand the influence of the methyl substituents.

  • Comparison with Toluene-4-sulfonamide: Toluene-4-sulfonamide prominently features a fragment at m/z 91, corresponding to the tropylium ion formed after C-S cleavage. In our target molecule, the analogous cleavage leads to the mesityl cation at m/z 119 . This ion is exceptionally stable due to the electron-donating nature of the three methyl groups and resonance delocalization. This stability suggests that the peak at m/z 119 will likely be the base peak in the EI spectrum.

  • Formation of the m/z 105 Ion: The fragmentation of the mesitylene (1,3,5-trimethylbenzene) molecular ion itself is known to produce a strong peak at m/z 105 via the loss of a methyl radical.[4][5] We predict a similar, highly favorable fragmentation from our m/z 119 mesityl cation, resulting in another abundant ion at m/z 105 .[5] This secondary fragmentation is a key diagnostic feature for the trimethylbenzene substructure.

  • Impact of Ionization Method (EI vs. ESI):

    • Electron Ionization (EI): As a "hard" ionization technique, EI is expected to produce the full range of fragments described above. The molecular ion at m/z 199 may be weak due to the high propensity for fragmentation.[6]

    • Electrospray Ionization (ESI): As a "soft" technique, ESI would primarily generate the protonated molecule, [M+H]⁺, at m/z 200 in positive ion mode.[6] Tandem MS (MS/MS) experiments on the m/z 200 precursor would be required to induce fragmentation. The major MS/MS fragments would likely correspond to the loss of SO₂ (m/z 200 -> m/z 136) and the formation of the protonated amine after C-S cleavage.

Part 4: Recommended Experimental Protocols

To validate this predictive guide, the following experimental protocols are recommended for acquiring the mass spectrum of N,3,5-Trimethylbenzene-1-sulfonamide.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

This method is ideal for analyzing the volatile and thermally stable sulfonamide under electron ionization.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • GC System & Conditions:

    • Injector: Split/splitless, 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.[7]

    • Source Temperature: 230 °C.[7]

    • Mass Range: m/z 40-400.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

This method is suited for analyzing the compound under soft ionization conditions to observe the protonated molecule and perform MS/MS.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock. Further dilute as needed.

  • LC System & Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Nebulizer Pressure: 40 psi.

    • MS1 Mass Range: m/z 50-500.

    • MS/MS: Isolate precursor ion m/z 200 and apply varying collision energies (e.g., 10, 20, 40 eV) to observe fragmentation.

References

  • Bialecki, J., & Attygalle, A. B. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of The American Society for Mass Spectrometry, 24(8), 1278–1285. Available from: [Link]

  • Srinivas, N. R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(5), 664-73. Available from: [Link]

  • Attygalle, A. B., & Bialecki, J. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate. Available from: [Link]

  • Srinivas, N. R., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available from: [Link]

  • Khodja, I., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available from: [Link]

  • Klagkou, K., et al. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Perdic, M., et al. (2017). Electron ionization mass spectra of alkylated sulfabenzamides. ResearchGate. Available from: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • NIST. (n.d.). Benzenesulfonamide, N,N,4-trimethyl-. NIST WebBook. Available from: [Link]

  • mzCloud. (2016). N1-(2-Oxotetrahydrothiophen-3-yl)-3,5-bis(trifluoromethyl)benzene-1-sulfonamide. Available from: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available from: [Link]

  • US EPA. (n.d.). Mass spectral fragmentations of sulfonates. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available from: [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Available from: [Link]

  • MassBank. (2008). 1,3,5-TRIMETHYLBENZENE; EI-B; MS. Available from: [Link]

  • Brown, D. (2026). Mass spectrum 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. Available from: [Link]

Sources

Validation

N,3,5-Trimethylbenzene-1-sulfonamide vs other mesitylenesulfonamide derivatives

Comparative Analysis of N,3,5-Trimethylbenzene-1-sulfonamide vs. Mesitylenesulfonamide Derivatives in Organic Synthesis and Drug Development In the landscape of organic synthesis and medicinal chemistry, the precise stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of N,3,5-Trimethylbenzene-1-sulfonamide vs. Mesitylenesulfonamide Derivatives in Organic Synthesis and Drug Development

In the landscape of organic synthesis and medicinal chemistry, the precise structural tuning of arylsulfonamides dictates both the stability of synthetic intermediates and the pharmacokinetic profiles of active pharmaceutical ingredients. As an Application Scientist, I frequently guide research teams through the critical selection between structurally similar but functionally divergent sulfonamides.

A fascinating point of divergence lies between N,3,5-Trimethylbenzene-1-sulfonamide (CAS 1248079-31-3) and the broader class of mesitylenesulfonamide (2,4,6-trimethylbenzenesulfonamide) derivatives. Despite sharing the identical molecular formula ( C9​H13​NO2​S ) and molecular weight (199.27 g/mol ) [3], these structural isomers occupy entirely different functional niches dictated purely by positional isomerism.

Structural and Mechanistic Profiling: The Physics of Steric Shielding

The fundamental difference between these two classes lies in the spatial arrangement of their methyl substituents, which profoundly impacts the steric environment of the sulfonyl ( −SO2​− ) core.

N,3,5-Trimethylbenzene-1-sulfonamide features methyl groups at the meta (3,5) positions of the benzene ring, alongside an N-methyl substitution. The meta-methyl groups provide mild inductive electron donation (+I effect) but offer zero steric shielding to the sulfur atom. Consequently, the sulfonyl core remains exposed. This lack of steric hindrance makes the sulfur center highly susceptible to nucleophilic attack, rendering the compound highly reactive. It is primarily utilized as a terminal pharmacophore building block in drug discovery rather than a stable synthetic intermediate [3].

In stark contrast, Mesitylenesulfonamide derivatives possess methyl groups at the ortho (2,6) and para (4) positions. The 2,6-dimethyl groups project directly into the spatial domain of the sulfonyl moiety. This ortho-steric shielding locks the conformation of the molecule and dramatically reduces the electrophilicity of the sulfur atom. As a result, mesitylenesulfonyl (Mts) groups are exceptionally resistant to basic conditions and unintended nucleophilic cleavage, cementing their role as premier protecting groups in complex peptide and polyamine synthesis [1].

StericComparison cluster_0 N,3,5-Trimethylbenzene-1-sulfonamide cluster_1 Mesitylenesulfonamide Derivatives A1 Meta-Methyl Substitution (3,5-positions) A2 Exposed Sulfonyl Core (Low Steric Hindrance) A1->A2 A3 Higher Susceptibility to Nucleophilic Attack A2->A3 B1 Ortho/Para-Methyl Substitution (2,4,6-positions) B2 Sterically Shielded Sulfonyl (High Steric Hindrance) B1->B2 B3 Controlled Cleavage (e.g., HBr/PhOH) B2->B3 B4 Ideal Protecting Group (Mts) B3->B4

Figure 1: Steric shielding mechanism comparing meta-methyl and ortho-methyl sulfonamide configurations.

Applications in Drug Development & Synthesis

Polyamine Synthesis and Protecting Group Chemistry

The synthesis of biologically active polyamines (e.g., spermine analogs used as radioprotectors or chemotherapeutics) is historically plagued by the harsh conditions required to remove standard tosyl (Ts) protecting groups. Traditional dissolving metal reductions often result in poor yields (<50%) and functional group degradation. Mesitylenesulfonamides solve this bottleneck. The Mts group can be quantitatively removed (>90% yield) using 30% HBr in acetic acid with phenol. The steric bulk that protects the Mts group from bases paradoxically facilitates its clean acidic cleavage, where the generated mesitylenesulfonyl cation is efficiently trapped by the phenol scavenger [1].

Radical Fluorination (NFAS Reagents)

Mesitylenesulfonamide derivatives have revolutionized late-stage fluorination in drug development. N-fluoro-N-mesitylenesulfonamides act as third-generation radical fluorinating agents. Experimental data demonstrates that their N–F bond dissociation energy (BDE) is approximately 63.0 kcal/mol—significantly lower than second-generation reagents like NFSI. This thermodynamic advantage allows for clean, metal-free radical hydrofluorination of alkenes via 1,5-hydrogen atom transfer, minimizing undesired side reactions [2].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical properties and performance metrics of these two isomeric classes.

ParameterN,3,5-Trimethylbenzene-1-sulfonamideMesitylenesulfonamide Derivatives
Molecular Formula C₉H₁₃NO₂SC₉H₁₃NO₂S (Primary Isomer)
Molecular Weight 199.27 g/mol 199.27 g/mol
Methyl Substitution 3,5-dimethyl (ring), N-methyl2,4,6-trimethyl (ring)
Steric Shielding Minimal (Exposed sulfonyl)Maximal (Ortho-methyl occlusion)
N-F Bond Dissociation Energy N/A (Not utilized for fluorination)~63.0 kcal/mol (High radical transfer efficiency)
Deprotection Yield (Polyamines) N/A (Poor protecting group)>90% (Quantitative via HBr/PhOH)
Primary Application Pharmacophore building blockPeptide/Amine protection, Radical fluorination

Self-Validating Experimental Protocols

To ensure reproducibility in your workflows, the following protocols highlight the mechanistic causality behind each experimental choice.

Protocol 1: Synthesis and Deprotection of Mts-Protected Polyamines

Objective: To synthesize terminally alkylated polyamines using the mesitylenesulfonyl (Mts) protecting group, overcoming the low-yield limitations of tosyl (Ts) cleavage [1].

  • Mesitylenesulfonation: Dissolve the primary amine in CH2​Cl2​ with an excess of pyridine. Cool to 0 °C. Add mesitylenesulfonyl chloride (Mts-Cl) dropwise.

    • Causality: The 2,4,6-trimethyl groups of Mts-Cl reduce its electrophilicity; maintaining a low temperature controls the reaction rate and strictly prevents bis-sulfonation.

  • N-Alkylation: Dissolve the Mts-protected amine in anhydrous DMF. Add Sodium Hydride (NaH) to deprotonate the sulfonamide nitrogen, followed by the desired alkyl halide.

    • Causality: The severe steric bulk of the Mts group physically blocks nucleophilic attack on the sulfur center, ensuring the reaction proceeds strictly via N-alkylation.

  • Deprotection (Cleavage): Dissolve the tetrasulfonamide intermediate in a solution of 30% HBr in acetic acid. Add a large molar excess of phenol and stir vigorously at reflux.

    • Causality: The HBr protonates the sulfonamide, weakening the N-S bond. Phenol acts as a critical cation scavenger, trapping the highly reactive mesitylenesulfonyl cation to prevent reversible re-alkylation of the newly freed amine.

  • Isolation: Precipitate the resulting polyamine as a hydrobromide or hydrochloride salt using cold diethyl ether.

Workflow Step1 Primary Amine Protection Step2 Mesitylenesulfonation (Mts-Cl, Base) Step1->Step2 Step3 N-Alkylation (NaH, Alkyl Halide) Step2->Step3 Step4 Deprotection (30% HBr/HOAc/PhOH) Step3->Step4 Step5 Purified Polyamine Hydrochloride Salt Step4->Step5

Figure 2: Experimental workflow for polyamine synthesis utilizing Mts protecting groups.

Protocol 2: Mild Radical Hydrofluorination using N-Fluoro-N-mesitylenesulfonamides

Objective: Metal-free radical fluorination of alkenes using 3rd generation N-fluoro-N-arylsulfonamides (NFASs) [2].

  • Radical Initiation: Combine the alkene substrate and N-fluoro-N-mesitylenesulfonamide in a suitable solvent (e.g., acetonitrile). Introduce a radical initiator or photocatalyst.

  • Fluorine Transfer: Allow the reaction to proceed at ambient temperature.

    • Causality: Because the N-F bond dissociation energy (BDE) of the mesitylene derivative is thermodynamically optimized (~63 kcal/mol), it facilitates a clean, rapid fluorine atom transfer to the carbon-centered radical. This prevents the competitive side reactions (such as undesired oxidation or dimerization) typically seen with harsher, 2nd-generation reagents.

References

  • US6184232B1 - Analogs of biologically active, naturally occurring polyamines, pharmaceutical compositions and methods of treatment Source: Google Patents URL
  • A third generation of radical fluorinating agents based on N-fluoro-N-arylsulfonamides Source: Nature Communications / ResearchGate URL
  • 1248079-31-3 | N,3,5-Trimethylbenzene-1-sulfonamide Source: BLD Pharm URL

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